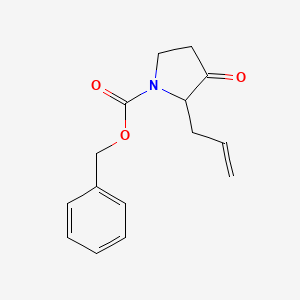
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is a chemical compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-allyl-3-oxopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving pyrrolidine derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrrolidine ring. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Benzyl 3-oxopyrrolidine-1-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.
2-Allyl-3-oxopyrrolidine-1-carboxylate: Lacks the benzyl ester group, which may influence its solubility and stability.
Uniqueness
Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both the allyl and benzyl ester groups, which confer distinct chemical properties and potential biological activities. These functional groups may enhance its reactivity and make it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
776316-72-4 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
benzyl 3-oxo-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-6-13-14(17)9-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI 键 |
GEFPQKWRTGQTDE-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




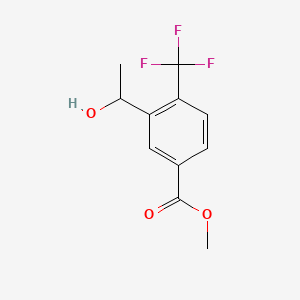
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
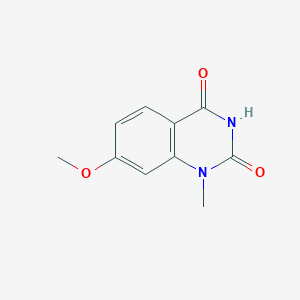
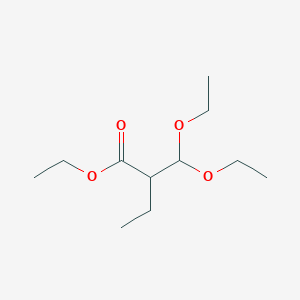
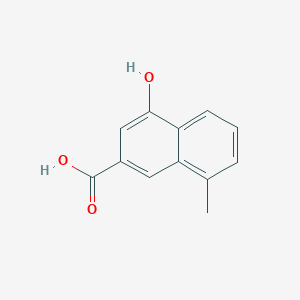
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
![6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927954.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
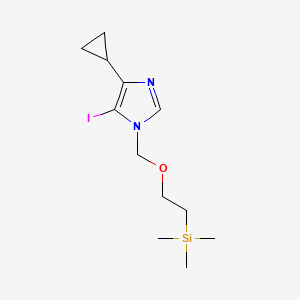

![2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13927977.png)
![1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-](/img/structure/B13927988.png)
